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Cat. No.: B8144761

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evixapodlin (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the
programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive
technical overview of Evixapodlin, summarizing its mechanism of action, preclinical and
clinical data, and key experimental methodologies. It is intended to serve as a resource for
researchers and drug development professionals in the field of cancer immunotherapy.

Core Concepts

Evixapodlin represents a novel approach to checkpoint inhibition by targeting PD-L1, a key
immune checkpoint protein that cancer cells often exploit to evade the host immune system.
Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral

administration, which could provide greater convenience and dosing flexibility for patients.[1]

Chemical and Physical Properties
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Property Value Reference
Molecular Formula C34H36CI2N804 [2]
Molecular Weight 691.61 g/mol [1]
CAS Number 2374856-75-2 2]
Synonyms GS-4224, PD-1/PD-L1-IN 7 [2]

Mechanism of Action

Evixapodlin functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization
prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T
cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells,
leading to enhanced anti-tumor immunity.[1]
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Evixapodlin's Mechanism of Action
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In Vitro Activity
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Parameter Value Cell Line/Assay Reference

PD-1/PD-L1

. 0.213 nM HTRF Assay [2]
Interaction IC50

NFAT-LUC Reporter
NFAT-LUC EC50 103 nM

Assay
Target Occupancy
4 nM MDA-MB-231 cells
EC50
Potency in PD-L1-high PD-L1-high
11 nM )
cells EC50 expressing cells

Evixapodlin has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2]
Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

In Vivo Animal Models

In a human PD-L1 expressing MC38 mouse colorectal tumor model, Evixapodlin significantly
inhibited tumor growth.[2]

Tumor Growth

Treatment Group Dose . Reference
Inhibition

Evixapodlin 25 mg/kg 49% - 55% [1]

Atezolizumab 10 mg/kg 49% - 55% [1]

Evixapodlin treatment resulted in over 90% target occupancy on tumor cells.[2]

pi Kinetics in Animal

. Bioavailability (1 Blood Clearance .
Species . Half-life (h)
mglkg i.v.) (L/h/kg)
Rat 29% 0.28 9
Dog 68% 0.67 10.7
Cynomolgus Monkey 41% 0.25 9.4
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Clinical Data
Phase 1 Study (NCT04049617)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,
pharmacokinetics, and efficacy of Evixapodlin in patients with advanced solid tumors.[1] The
study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

Key Findings:

o Safety and Tolerability: Evixapodlin was well-tolerated at doses ranging from 400 mg to
1500 mg once daily.[1]

e Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]

e Pharmacodynamics: Treatment with Evixapodlin led to a reduction in free PD-L1 on
peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells,
and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

Experimental Protocols
PD-L1 Dimerization Assay (NanoBIT)

This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

Protocol:

Express PD-L1 fused to the Large BIT (LgBiT) and Small BiT (SmBIT) subunits of NanoLuc
luciferase in an appropriate cell line.

Seed the cells in a 96-well plate.

Add varying concentrations of Evixapodlin to the cells.

Incubate for a specified period.

Add the Nano-Glo® Live Cell Assay System substrate.
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e Measure luminescence using a plate reader. An increase in luminescence indicates
Evixapodlin-induced dimerization of PD-L1.

NanoBiT Assay Workflow

Transfect cells with Seed cells in . "
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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